

Application Note: FT-IR Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098

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Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic organic compound of interest in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure comprises a benzene ring substituted with a hydroxyl group, two methyl groups, and a formyl (aldehyde) group. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the expected FT-IR spectral features of **4-Hydroxy-2,5-dimethylbenzaldehyde** and provides a protocol for its analysis.

Molecular Structure

The key functional groups in **4-Hydroxy-2,5-dimethylbenzaldehyde** that give rise to characteristic absorption bands in an FT-IR spectrum are:

- Hydroxyl group (-OH): Attached to the aromatic ring (phenolic).
- Aldehyde group (-CHO): Consisting of a carbonyl group (C=O) and a carbon-hydrogen bond.
- Aromatic ring (C=C-C): A benzene ring with specific substitution patterns.
- Methyl groups (-CH₃): Aliphatic C-H bonds.

FT-IR Spectral Analysis

The FT-IR spectrum of **4-Hydroxy-2,5-dimethylbenzaldehyde** is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By comparing the spectrum of **4-Hydroxy-2,5-dimethylbenzaldehyde** with related molecules such as 2,5-dimethylphenol, p-tolualdehyde, and 4-hydroxybenzaldehyde, the following absorption peaks can be predicted.

Data Presentation: Predicted FT-IR Absorption Bands for **4-Hydroxy-2,5-dimethylbenzaldehyde**

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3500 - 3200	O-H stretch	Phenolic -OH	Strong, Broad
3100 - 3000	C-H stretch	Aromatic C-H	Medium to Weak
2975 - 2850	C-H stretch	Methyl (-CH ₃)	Medium
2850 - 2800 & 2750 - 2700	C-H stretch (Fermi resonance)	Aldehyde (-CHO)	Weak, often two bands
1700 - 1680	C=O stretch	Aldehyde (-CHO)	Strong, Sharp
1610 - 1580	C=C stretch	Aromatic Ring	Medium to Strong
1500 - 1400	C=C stretch	Aromatic Ring	Medium to Strong
1470 - 1430	C-H bend	Methyl (-CH ₃)	Medium
1390 - 1370	C-H bend	Methyl (-CH ₃)	Medium
1250 - 1180	C-O stretch	Phenolic C-O	Strong
900 - 675	C-H out-of-plane bend	Aromatic Ring	Strong

Experimental Protocol: FT-IR Analysis of Solid Samples

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample, such as **4-Hydroxy-2,5-dimethylbenzaldehyde**, using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid samples as it requires minimal sample preparation.^[1]

Materials and Equipment

- FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **4-Hydroxy-2,5-dimethylbenzaldehyde** sample (solid)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure

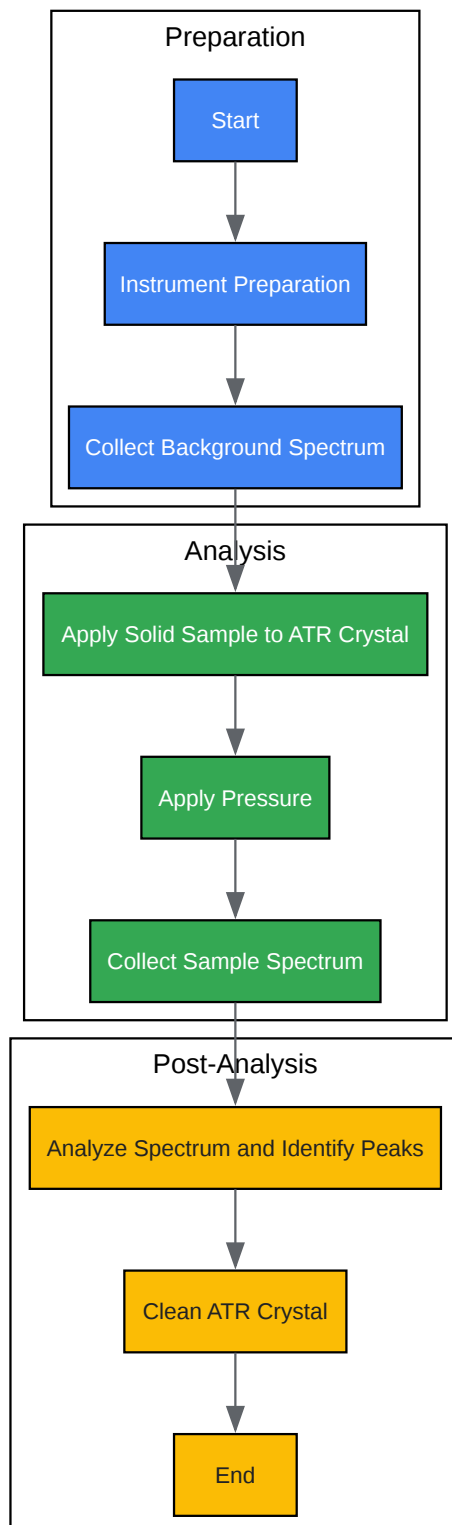
- Instrument Preparation:
 - Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
 - Confirm that the ATR accessory is correctly installed.
- Background Spectrum Collection:
 - Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.^[1]
 - Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.^[2]
- Sample Application:

- Place a small amount of the solid **4-Hydroxy-2,5-dimethylbenzaldehyde** sample onto the center of the ATR crystal using a clean spatula.[\[2\]](#)
- Lower the ATR pressure clamp and apply consistent pressure to ensure good contact between the sample and the crystal surface.[\[1\]](#)
- Sample Spectrum Collection:
 - Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm^{-1} to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should show absorbance or transmittance as a function of wavenumber.
 - Identify the major absorption peaks and compare their positions (in cm^{-1}) to the expected values for the functional groups of **4-Hydroxy-2,5-dimethylbenzaldehyde**.
- Cleaning:
 - Release the pressure clamp and remove the sample from the ATR crystal.
 - Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination.[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of **4-Hydroxy-2,5-dimethylbenzaldehyde**.

FT-IR Analysis Workflow for 4-Hydroxy-2,5-dimethylbenzaldehyde

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